Cas no 83-88-5 (Riboflavin)
Riboflavin Chemical and Physical Properties
Names and Identifiers
-
- Riboflavin
- Lactoflavine
- Vitamin B2 (Riboflavine)
- Riboflavin Vitamin B2
- E 101
- Riboflavin (1.07609)
- Riboflavine
- Vitamin B2 Feed Grade
- Vitamin B_2
- Vitamin B2
- (-)-Riboflavin
- (−)-Riboflavin (Vitamin B2) solution
- Riboflavin (B2)
- Riboflavin (Vitamin B2)
- VB2
- VITAMIN B2(RIBOFLAVIN)(P)
- VITAMIN B2(RIBOFLAVIN)(SH) PrintBack
- Beflavin
- Flavaxin
- Lactoflavin
- VitaMin G
- 7,8-Dimethyl-10-ribitylisoalloxazine
- Riboflavin Standard
- Benzo[g]pteridine, riboflavin deriv. (ZCI)
- Riboflavine (7CI)
- 1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-D-ribitol
- 6,7-Dimethyl-9-D-ribitylisoalloxazine
- 6,7-Dimethyl-9-ribitylisoalloxazine
- 7,8-Dimethyl-10-(1,2,3,4,5-pentahydroxypentyl)benzo[g]pteridine-2,4-dione
- D-Ribitol, 1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
- Beflavine
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- C.I. 50900
- C.I. Food Yellow 15
- E 101 (dye)
- Flavaxin
- Flavin BB
- Flaxain
- Food Yellow 15
- Hyre
- Lactobene
- MeSH ID: D012256
- NCI 0033298
- NSC 33298
- Ribipca
- Ribocrisina
- Riboderm
- Riboflavin E101
- Riboflavin F
- Riboflavin FP
- Ribosyn
- Ribotone
- Ribovel
- Ricrolin
- Russupteridine yellow III
- San Yellow B
- Vitaflavine
- Vitasan B2
- 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
- 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)isoalloxazine
- 83-88-5
- MLS001066391
- E101
- SMR000112236
- 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
- MLSMR
- 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2H,3H,4H,10H-benzo[g]pteridin-3-ide
- ()-Riboflavin
- Riboflavin binding protein from chicken egg white
- CAS-83-88-5
- NCGC00017291-01
- BRD-K70246307-001-02-5
- Q27167158
- CCG-40022
- HMS2093D07
- NSC-758973
- NCGC00017291-19
- BRD-K70246307-001-03-3
- SR-05000001670-1
- SPBio_000699
- SCHEMBL7707
- SPECTRUM1505347
- NCGC00016332-01
- FT-0645141
- TNP00212
- HMS1922F06
- 1195174-65-2
- Pharmakon1600-01505347
- CHEBI:95299
- SMP1_000262
- CHEMBL1397833
- SR-05000001670-2
- NCGC00178733-01
- SR-05000001670
- SDCCGMLS-0066869.P001
- SBI-0206746.P001
- NCGC00016332-02
- Riboflavin, USP grade
- NCGC00016332-03
- AB01563308_01
- 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
- BSPBio_002264
- NSC758973
- Spectrum2_000660
- Riboflavin for peak identification
- vitaminB2
-
- MDL: MFCD00005022
- Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
- InChI Key: AUNGANRZJHBGPY-SCRDCRAPSA-N
- SMILES: C(N1C2=NC(NC(C2=NC2C=C(C(=CC1=2)C)C)=O)=O)[C@H](O)[C@H](O)[C@H](O)CO
Computed Properties
- Exact Mass: 376.13800
- Monoisotopic Mass: 376.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.5
- Topological Polar Surface Area: 155
- Molecular Weight: 376.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2112 (rough estimate)
- Melting Point: 290 °C (dec.) (lit.)
- Boiling Point: 504.93°C (rough estimate)
- Flash Point: 9℃
- Refractive Index: -135 ° (C=0.5, JP Method)
- Solubility: 2.25e-04 M
- Water Partition Coefficient: 0.07 g/L (20 ºC)
- Stability/Shelf Life: Stable, but light-sensitive. Incompatible with strong oxidizing agents, reducing agents, bases, calcium, metallic salts. May be moisture sensitive.
- PSA: 161.56000
- LogP: -1.67520
- Odor: Slight odor
- Merck: 8200
- Sensitiveness: Light Sensitive
- pka: 1.7(at 25℃)
- Specific Rotation: -135 º (c=5, 0.05 M NaOH)
- Solubility: Soluble in alkaline solution and sodium chloride solution, slightly soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform
Riboflavin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:8-10-21
- RTECS:VJ1400000
-
Hazardous Material Identification:
- TSCA:Yes
- Toxicity:LD50 in rats (g/kg): >10 orally, 5.0 s.c., 0.56 i.p. (Unna, Greslin)
- Storage Condition:4°C, protect from light
Riboflavin Customs Data
- HS CODE:2936230000
- Customs Data:
China Customs Code:
2936230000Declaration elements:
Product Name, component content, use to, packing, Whether adsorbed to the carrier(Such as silica gel)
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2936230000. unmixed vitaming b2 and deratives(whether or not dissolved in solvents). VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:4.0%. General tariff:20.0%
Riboflavin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HR4616-100g |
Riboflavin |
83-88-5 | ≥98% | 100g |
¥270元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HR4616-10g |
Riboflavin |
83-88-5 | ≥98% | 10g |
¥45元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HR4500-100g |
Riboflavin |
83-88-5 | ≥98% | 100g |
¥550元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HR4500-10g |
Riboflavin |
83-88-5 | ≥98% | 10g |
¥75元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HH0744-100g |
Riboflavin |
83-88-5 | ≥98% | 100g |
¥390元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HH0744-10g |
Riboflavin |
83-88-5 | ≥98% | 10g |
¥55元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1164-20mg |
Riboflavin |
83-88-5 | HPLC≥98% | 20mg |
¥120元 | 2023-09-15 | |
| ChemFaces | CFN90067-20mg |
Riboflavine |
83-88-5 | >=98% | 20mg |
$30 | 2021-07-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | R0020-500G |
Riboflavin |
83-88-5 | 500g |
¥990.00 | 2024-04-15 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007273-20mg |
Riboflavin |
83-88-5 | 20mg |
¥135 | 2023-09-07 |
Riboflavin Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Water ; pH 7.2, rt
Production Method 4
Production Method 5
Production Method 6
Production Method 7
2.1 Catalysts: Riboflavin synthase Solvents: Dimethyl sulfoxide ; pH 7.0, rt
Production Method 8
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium acetate , Hydrochloric acid Solvents: Water ; rt → -5 °C
1.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
1.5 Reagents: Sodium acetate Solvents: Water ; pH 3, 17 - 20 °C
1.6 17 h, 22 - 25 °C
2.1 Reagents: Acetic acid Solvents: 1-Butanol ; 5 h, reflux; 1 h, 0 °C
Production Method 9
2.1 Reagents: Artemisinin Solvents: Acetonitrile , Water ; pH 7.4, 37 °C
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6
Production Method 16
Production Method 17
1.2 7 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
2.1 Reagents: Acetic acid Solvents: 1-Butanol ; 5 h, reflux; 1 h, 0 °C
Production Method 18
1.2 Reagents: Sodium acetate Solvents: Water
2.1 Reagents: Acetic acid Solvents: Acetic acid , 1-Butanol
Production Method 19
2.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
2.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
2.3 Reagents: Sodium acetate , Hydrochloric acid Solvents: Water ; rt → -5 °C
2.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
2.5 Reagents: Sodium acetate Solvents: Water ; pH 3, 17 - 20 °C
2.6 17 h, 22 - 25 °C
3.1 Reagents: Acetic acid Solvents: 1-Butanol ; 5 h, reflux; 1 h, 0 °C
Production Method 20
Riboflavin Raw materials
- 3,4-Dimethylaniline
- 3,4-Xylyl-6-phenylazo-D-ribitylamine
- 6,7-Dimethylribityl Lumazine (>90%)
- 1-Deoxy-1-(3,4-dimethylphenyl)amino-D-ribitol
- D(+)-Xylose
- 1,5-Dihydroriboflavin
- D(+)-Glucose
- D-Ribose
- 2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)-
- Urea
- Methylene Blue
- 1,3-diazinane-2,4,6-trione
- 1,3-diethyl propanedioate
- 10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-
- D-Ribitol,1-[(5-amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-1-deoxy-
- D-Fructose
- Riboflavin
Riboflavin Preparation Products
Riboflavin Suppliers
Riboflavin Related Literature
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pteridines and derivatives Flavins
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pteridines and derivatives Alloxazines and isoalloxazines Flavins
- Solvents and Organic Chemicals Organic Compounds
Additional information on Riboflavin
Recent Advances in Riboflavin (83-88-5) Research: Key Findings and Applications
Riboflavin (CAS: 83-88-5), also known as vitamin B2, is a water-soluble vitamin essential for various metabolic processes, including energy production and cellular function. Recent studies have highlighted its potential in therapeutic applications, ranging from metabolic disorders to neurodegenerative diseases. This research brief synthesizes the latest findings on Riboflavin, focusing on its chemical properties, biological roles, and emerging applications in biomedicine.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of Riboflavin derivatives to enhance their bioavailability and therapeutic efficacy. Researchers utilized computational modeling and in vitro assays to identify novel analogs with improved pharmacokinetic profiles. The study demonstrated that specific modifications to the Riboflavin scaffold could significantly increase its stability and target engagement, paving the way for next-generation therapeutics.
In the realm of neurodegenerative diseases, Riboflavin has shown promise as a neuroprotective agent. A recent clinical trial investigated its role in mitigating oxidative stress in Parkinson’s disease patients. The trial, published in Neurotherapeutics, reported that high-dose Riboflavin supplementation reduced biomarkers of oxidative damage and improved motor function in a subset of participants. These findings suggest Riboflavin’s potential as an adjunct therapy for neurodegenerative conditions.
Another groundbreaking study, featured in Nature Chemical Biology, examined Riboflavin’s role in modulating gut microbiota. The research revealed that Riboflavin-producing bacteria in the gut could influence host metabolism and immune responses. This discovery opens new avenues for developing microbiome-based interventions using Riboflavin as a key modulator.
From a technological perspective, advancements in Riboflavin production have been achieved through synthetic biology. A 2024 report in Biotechnology and Bioengineering detailed the engineering of microbial strains for high-yield Riboflavin biosynthesis. This approach not only reduces production costs but also aligns with sustainable manufacturing practices, addressing global demand for this essential vitamin.
In conclusion, recent research underscores Riboflavin’s multifaceted role in health and disease. Its applications span from drug development to microbiome engineering, highlighting its versatility as a bioactive molecule. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, ensuring Riboflavin’s full therapeutic potential is realized.